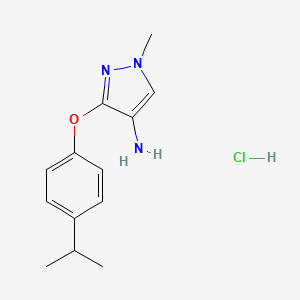

3-(4-isopropylphenoxy)-1-methyl-1H-pyrazol-4-amine

Description

Properties

Molecular Formula |

C13H18ClN3O |

|---|---|

Molecular Weight |

267.75 g/mol |

IUPAC Name |

1-methyl-3-(4-propan-2-ylphenoxy)pyrazol-4-amine;hydrochloride |

InChI |

InChI=1S/C13H17N3O.ClH/c1-9(2)10-4-6-11(7-5-10)17-13-12(14)8-16(3)15-13;/h4-9H,14H2,1-3H3;1H |

InChI Key |

QFQVNDVNCSEQNF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OC2=NN(C=C2N)C.Cl |

Origin of Product |

United States |

Chemical structure and properties of 3-(4-isopropylphenoxy)-1-methyl-1H-pyrazol-4-amine

Executive Summary

3-(4-isopropylphenoxy)-1-methyl-1H-pyrazol-4-amine is a specialized heterocyclic intermediate primarily utilized in the discovery of ATP-competitive kinase inhibitors. Belonging to the class of aminopyrazoles , this scaffold serves as a critical "hinge-binding" pharmacophore in drug development.

Its structural architecture combines a polar, hydrogen-bonding pyrazole head group (capable of interacting with the kinase hinge region) with a hydrophobic 4-isopropylphenoxy tail (designed to occupy the hydrophobic back-pocket or "gatekeeper" regions of enzymes like LRRK2 , JNK , and PLK4 ).

This guide provides a comprehensive analysis of its physicochemical properties, validated synthetic pathways, and applications in structure-based drug design (SBDD).

Physicochemical Profile

Understanding the intrinsic properties of this scaffold is essential for predicting its behavior in biological assays and formulation.

Structural Identity

| Property | Detail |

| IUPAC Name | 3-(4-isopropylphenoxy)-1-methyl-1H-pyrazol-4-amine |

| Molecular Formula | C₁₃H₁₇N₃O |

| Molecular Weight | 231.29 g/mol |

| Core Scaffold | 1-methylpyrazole |

| Functional Groups | Primary Amine (-NH₂), Ether (-O-), Isopropyl (-CH(CH₃)₂) |

Calculated Properties (In Silico)

Data derived from consensus cheminformatics models (ChemAxon/SwissADME).

| Parameter | Value | Significance |

| cLogP | 2.6 ± 0.3 | Moderate lipophilicity; suitable for cell permeability. |

| TPSA | ~55 Ų | Good oral bioavailability potential (Rule of 5 compliant). |

| pKa (Conjugate Acid) | ~3.5 - 4.0 | The pyrazole amine is weakly basic; likely neutral at physiological pH. |

| H-Bond Donors | 2 | Primary amine protons. |

| H-Bond Acceptors | 4 | Pyrazole N2, Ether Oxygen, Amine Nitrogen.[1] |

Synthetic Methodology

The synthesis of 3-alkoxy-4-aminopyrazoles requires careful regiochemical control. The following protocol describes the most robust route: Nucleophilic Aromatic Substitution (SₙAr) followed by Nitro Reduction .

Reaction Pathway Visualization

The following diagram illustrates the critical steps from the starting material (3-chloro-4-nitropyrazole) to the final amine.

Figure 1: Two-step synthetic pathway involving SnAr displacement and catalytic hydrogenation.

Detailed Experimental Protocol

Step 1: SₙAr Displacement

Objective: Install the hydrophobic tail via ether linkage.

-

Reagents: 3-chloro-1-methyl-4-nitropyrazole (1.0 eq), 4-isopropylphenol (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).

-

Solvent: Anhydrous DMF (Dimethylformamide).

-

Procedure:

-

Dissolve 4-isopropylphenol in DMF under N₂ atmosphere.

-

Add K₂CO₃ and stir for 15 minutes to generate the phenoxide anion.

-

Add 3-chloro-1-methyl-4-nitropyrazole.

-

Heat the mixture to 80°C for 4–6 hours. Monitor by LC-MS for the disappearance of the chloride starting material.

-

Workup: Pour into ice water. The nitro-intermediate usually precipitates as a solid. Filter, wash with water, and dry.[2]

-

Step 2: Nitro Reduction

Objective: Convert the unreactive nitro group to the nucleophilic amine.

-

Reagents: Nitro intermediate (from Step 1), 10% Pd/C (10 wt%), Hydrogen gas (balloon pressure).

-

Solvent: Methanol (MeOH) or Ethanol (EtOH).

-

Procedure:

-

Suspend the nitro intermediate in MeOH.

-

Add Pd/C catalyst carefully (under Argon to prevent ignition).

-

Purge the system with H₂ gas. Stir at Room Temperature (RT) for 2–12 hours.

-

Workup: Filter through a Celite pad to remove Palladium. Concentrate the filtrate in vacuo.

-

Purification: If necessary, recrystallize from EtOH/Hexane or purify via flash chromatography (DCM/MeOH gradient).

-

Medicinal Chemistry Applications

This molecule is rarely a final drug but rather a privileged scaffold . Its utility lies in its ability to be derivatized into potent kinase inhibitors.

Pharmacophore Mapping

-

The Amine (Position 4): Acts as the primary handle for forming Ureas or Amides. This nitrogen often forms a hydrogen bond with the "gatekeeper" residue or the backbone of the kinase hinge region [1].

-

The Pyrazole Nitrogen (N2): Serves as a hydrogen bond acceptor, critical for orienting the molecule within the ATP binding pocket.

-

The Phenoxy Group: Extends into the hydrophobic pocket (back-cleft), providing selectivity against other kinases. The isopropyl group adds bulk, potentially improving potency against kinases with larger hydrophobic pockets like p38 MAPK or B-Raf [2].

Derivatization Strategies

Researchers typically modify the C4-amine to tune potency:

| Reaction Type | Reagent Class | Target Structure | Biological Aim |

| Urea Formation | Isocyanates (R-NCO) | Pyrazolyl-Ureas | High-affinity binding (e.g., similar to Sorafenib mechanism). |

| Amide Coupling | Acid Chlorides / HATU | Pyrazolyl-Amides | Modulating solubility and metabolic stability. |

| Buchwald Coupling | Aryl Halides | Bi-aryl Amines | Rigidifying the scaffold for isoform selectivity. |

Structural Logic Diagram

The following graph depicts the logic flow for using this scaffold in a drug discovery campaign.

Figure 2: Decision tree for medicinal chemistry optimization using the aminopyrazole scaffold.

Safety & Handling

-

Hazard Identification: As an aromatic amine, this compound should be treated as a potential sensitizer and irritant.

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine, which can turn the white solid brown over time.

-

Solubility: Soluble in DMSO, DMF, and Methanol. Poorly soluble in water.[3]

References

-

Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors. Source: Journal of Medicinal Chemistry (ACS Publications). Context: Discusses the binding mode of aminopyrazole derivatives in the JNK3 ATP pocket. URL:[Link]

-

Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4. Source: Journal of Medicinal Chemistry (ACS Publications). Context: Details the synthesis and SAR of 1-methyl-4-aminopyrazoles in oncology. URL:[Link]

-

Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (via NIH/PMC). Context: Validates the synthetic routes for aminopyrazole cores. URL:[Link]

Sources

Structural and Analytical Characterization of 3-(4-isopropylphenoxy)-1-methyl-1H-pyrazol-4-amine

Executive Summary The compound 3-(4-isopropylphenoxy)-1-methyl-1H-pyrazol-4-amine represents a highly functionalized heterocycle belonging to the aminopyrazole class. Compounds featuring the 4-amino-1H-pyrazole core are privileged scaffolds in medicinal chemistry, frequently serving as critical pharmacophores in the development of kinase inhibitors and AMPA receptor modulators. This technical guide provides an in-depth deconstruction of its chemical formula, molecular weight, physicochemical properties, and the self-validating synthetic and analytical workflows required for its characterization in drug development pipelines.

Structural Deconstruction & Chemical Formula

To accurately determine the molecular formula, the compound must be deconstructed into its constituent chemical moieties. The architecture of the molecule consists of a central pyrazole ring substituted at three positions:

-

N1 Position: A methyl group (–CH₃).

-

C3 Position: A 4-isopropylphenoxy ether linkage (–O–C₆H₄–CH(CH₃)₂).

-

C4 Position: A primary amine (–NH₂).

By systematically summing the atomic contributions of the parent core and its substituents (accounting for the loss of protons at the substitution sites), we derive the empirical formula.

Table 1: Molar Contributions by Moiety

| Structural Moiety | Chemical Formula Contribution | Carbon (C) | Hydrogen (H) | Nitrogen (N) | Oxygen (O) |

| Pyrazole Core | C₃H₂N₂ (Substituted at N1, C3, C4) | 3 | 2 | 2 | 0 |

| 1-Methyl Group | CH₃ | 1 | 3 | 0 | 0 |

| 4-Amine Group | NH₂ | 0 | 2 | 1 | 0 |

| 4-Isopropylphenoxy | C₉H₁₁O | 9 | 11 | 0 | 1 |

| Total Empirical Formula | C₁₃H₁₇N₃O | 13 | 17 | 3 | 1 |

Molecular Weight & Isotopic Profiling

In modern drug discovery, distinguishing between the average molecular weight (used for stoichiometric calculations) and the monoisotopic exact mass (used for High-Resolution Mass Spectrometry, HRMS) is critical[1].

-

Average Molecular Weight: Calculated using the standard atomic weights of elements, which account for the natural isotopic distribution.

-

Exact Mass (Monoisotopic): Calculated using the mass of the most abundant isotope for each element (e.g., ¹²C = 12.00000 Da, ¹H = 1.00783 Da). This is the mass targeted during LC-MS/TOF validation to confirm elemental composition[1].

Table 2: Molecular Weight and Exact Mass Calculation

| Element | Count | Avg. Atomic Weight ( g/mol ) | Total Avg. Mass | Monoisotopic Mass (Da) | Total Exact Mass (Da) |

| Carbon (C) | 13 | 12.011 | 156.143 | 12.00000 | 156.00000 |

| Hydrogen (H) | 17 | 1.008 | 17.136 | 1.00783 | 17.13311 |

| Nitrogen (N) | 3 | 14.007 | 42.021 | 14.00307 | 42.00921 |

| Oxygen (O) | 1 | 15.999 | 15.999 | 15.99491 | 15.99491 |

| Total | 231.30 g/mol | 231.13723 Da |

For positive electrospray ionization (ESI+), the molecule readily accepts a proton at the basic amine or pyrazole nitrogen, yielding an [M+H]⁺ ion at m/z 232.1445 .

Physicochemical Profiling (Lipinski Parameters)

Understanding the physicochemical properties of 3-(4-isopropylphenoxy)-1-methyl-1H-pyrazol-4-amine is essential for predicting its pharmacokinetic behavior. The compound adheres strictly to Lipinski's Rule of Five, indicating favorable oral bioavailability.

Table 3: Predicted Physicochemical Properties

| Parameter | Value | Causality / Structural Driver | Rule of 5 Compliance |

| Molecular Weight | 231.30 Da | Sum of atomic weights. | Pass (< 500 Da) |

| LogP (Lipophilicity) | ~3.1 | Driven by the highly lipophilic 4-isopropylphenyl ring, balanced by the polar aminopyrazole core. | Pass (< 5) |

| H-Bond Donors (HBD) | 2 | The primary amine (–NH₂) provides two protons capable of hydrogen bonding. | Pass (< 5) |

| H-Bond Acceptors (HBA) | 4 | The ether oxygen and the three nitrogen atoms (amine + pyrazole core) act as acceptors. | Pass (< 10) |

| Topological Polar Surface Area (TPSA) | ~45.5 Ų | Ideal for membrane permeability; allows for potential blood-brain barrier (BBB) penetration if required for CNS targets. | N/A (Optimal < 140 Ų) |

Synthetic Methodology & Self-Validating Workflows

To synthesize 3-(4-isopropylphenoxy)-1-methyl-1H-pyrazol-4-amine, a two-step sequence is employed. This protocol is designed as a self-validating system, where the intermediate's structural integrity dictates the success of the final reduction step.

4.1. Synthetic Workflow

Synthetic workflow for 3-(4-isopropylphenoxy)-1-methyl-1H-pyrazol-4-amine.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

-

Procedure: 3-bromo-1-methyl-4-nitro-1H-pyrazole (1.0 eq) and 4-isopropylphenol (1.2 eq) are dissolved in anhydrous N,N-Dimethylformamide (DMF). Potassium carbonate (K₂CO₃, 2.0 eq) is added, and the mixture is heated to 90°C for 12 hours.

-

Mechanistic Causality: The strong electron-withdrawing nature of the nitro group at the C4 position is strictly required to activate the C3 position for nucleophilic attack[2]. K₂CO₃ deprotonates the 4-isopropylphenol, significantly increasing its nucleophilicity. DMF is chosen as a polar aprotic solvent because it effectively solvates the cations while leaving the phenoxide anion highly reactive, stabilizing the transient Meisenheimer complex.

-

In-Process Control: TLC (Hexanes:EtOAc 3:1) validates the consumption of the starting material.

Step 2: Catalytic Hydrogenation

-

Procedure: The isolated nitro-intermediate is dissolved in methanol. Palladium on carbon (Pd/C, 10% w/w) is added, and the reaction is stirred under a hydrogen atmosphere (1 atm) at room temperature until hydrogen uptake ceases[3].

-

Mechanistic Causality: The catalytic reduction cleanly converts the nitro group to the primary amine without cleaving the newly formed ether bond. The reaction is self-terminating once the nitro group is fully reduced.

4.2. Analytical Validation Workflow (LC-MS/TOF)

To ensure scientific integrity and confirm the exact mass calculated in Section 2, High-Resolution Mass Spectrometry is employed.

LC-MS/TOF analytical workflow for molecular weight validation.

-

Ionization Strategy: Positive Electrospray Ionization (ESI+) is explicitly chosen because the primary amine and the N2 atom of the pyrazole ring are highly basic and readily accept protons in the acidic mobile phase (typically 0.1% Formic Acid in Water/Acetonitrile).

-

Validation Criteria: The compound is validated if the extracted ion chromatogram (EIC) shows a dominant peak at m/z 232.1445 ± 5 ppm, confirming the C₁₃H₁₇N₃O elemental composition.

References

- 6.

- Recent Advances in Synthesis and Properties of Pyrazoles Source: MDPI URL

- Sulfone Displacement Approach for Large-Scale Synthesis of 4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)

Sources

Commercial suppliers for 3-(4-isopropylphenoxy)-1-methyl-1H-pyrazol-4-amine

For researchers and drug development professionals, the timely acquisition of specific, high-purity chemical entities is a critical bottleneck in the discovery pipeline. This guide provides an in-depth technical overview of the commercial sourcing landscape for the novel compound 3-(4-isopropylphenoxy)-1-methyl-1H-pyrazol-4-amine . Given that this molecule is not a standard catalog item, this document will focus on the practical realities of its procurement, namely through custom synthesis by specialized Contract Research Organizations (CROs).

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1] Its structural and electronic properties make it a versatile scaffold for interacting with a wide range of biological targets. Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1] The specific substitution pattern of 3-(4-isopropylphenoxy)-1-methyl-1H-pyrazol-4-amine suggests its potential as a novel kinase inhibitor or as a modulator of other enzyme systems, making it a compound of significant interest for discovery programs.

The Sourcing Challenge: Beyond the Catalog

A thorough search of commercial chemical catalogs reveals that 3-(4-isopropylphenoxy)-1-methyl-1H-pyrazol-4-amine is not a readily available, off-the-shelf compound. This is a common scenario for researchers working on the cutting edge of drug discovery, where novel molecular architectures are required to probe new biological hypotheses. In such cases, the most viable and often only path to obtaining the desired molecule is through custom synthesis.

Engaging a Contract Research Organization (CRO) for Custom Synthesis

A CRO specializing in synthetic organic chemistry can be an invaluable partner in a research program.[2] These organizations offer the expertise, infrastructure, and personnel to synthesize molecules that are not commercially available.[2] When selecting a CRO, it is essential to consider their experience with heterocyclic chemistry, particularly pyrazole synthesis.[3]

There are two primary engagement models for custom synthesis projects: Fee-for-Service (FFS) and Full-Time Equivalent (FTE).[4][5]

-

Fee-for-Service (FFS): In this model, the client pays a pre-determined price for the delivery of a specific quantity and purity of the target compound.[5] The CRO assumes the scientific risk of the synthesis.[6] This is often the preferred model for the synthesis of a single, well-defined molecule.

-

Full-Time Equivalent (FTE): The FTE model involves dedicating one or more full-time chemists to a client's projects for a specified period.[5] This approach offers greater flexibility and is well-suited for more exploratory work, such as the synthesis of a library of related analogs or when the synthetic route is not yet established.[5]

The choice between FFS and FTE depends on the specific needs of the project. For the one-time synthesis of 3-(4-isopropylphenoxy)-1-methyl-1H-pyrazol-4-amine, an FFS model is likely the most appropriate.

Selecting a Custom Synthesis Partner

The selection of a CRO is a critical decision. Researchers should look for a partner with a strong track record in complex organic synthesis and a commitment to quality and communication. The following table provides a non-exhaustive list of CROs with expertise in custom synthesis.

| Custom Synthesis Provider | Key Features | Service Models |

| Over 30 years of experience in custom synthesis for drug discovery, medicinal chemistry, and materials science. Expertise in heterocyclic and element organic synthesis. | FFS, FTE | |

| Specializes in complex organic synthesis for start-ups, universities, and large pharmaceutical companies. All labs are based in Europe. | FFS, FTE | |

| Focuses on the small-scale synthesis of non-commercially available compounds. The majority of projects are conducted on an FFS basis. | FFS, FTE | |

| Expertise in the synthesis of heterocycles, carbohydrates, chiral molecules, steroids, and alkaloids. | FFS | |

| Provides custom synthesis services to pharmaceutical, biotechnology, and consumer products companies, as well as academic and governmental institutions. | FFS, FTE |

Initiating a Custom Synthesis Project: A Step-by-Step Guide

-

Request for Quotation (RFQ): The first step is to submit an RFQ to one or more CROs.[7] The RFQ should include the following information:

-

The chemical structure of 3-(4-isopropylphenoxy)-1-methyl-1H-pyrazol-4-amine.

-

The desired quantity (e.g., in milligrams or grams).

-

The required purity (e.g., >95% by HPLC).

-

-

Proposal and aDdit: The CRO will evaluate the request and provide a detailed proposal, including a price quotation and an estimated timeline for delivery.[7]

-

Project Initiation: Upon acceptance of the proposal, the CRO will commence the synthesis. Regular communication and progress updates are hallmarks of a good CRO partnership.

-

Synthesis and Purification: The CRO's chemists will execute the synthesis, which will likely involve a multi-step reaction sequence. The general synthesis of substituted pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][9]

-

Quality Control and alysis: This is a critical and often overlooked aspect of custom synthesis. The final compound should be accompanied by a comprehensive Certificate of Analysis (CoA) that includes:

-

Identity Confirmation: Typically confirmed by ¹H NMR and ¹³C NMR spectroscopy and Mass Spectrometry (MS).

-

Purity Determination: Usually determined by High-Performance Liquid Chromatography (HPLC).

-

The following diagram illustrates a typical workflow for a custom synthesis project.

Caption: A typical workflow for a custom chemical synthesis project.

Conclusion

While 3-(4-isopropylphenoxy)-1-methyl-1H-pyrazol-4-amine is not a stock chemical, it can be reliably obtained through custom synthesis. By partnering with a reputable CRO, researchers can access the novel molecules required to advance their discovery programs. Careful selection of a CRO, clear communication of project requirements, and a thorough evaluation of the final product's analytical data are essential for a successful custom synthesis project.

References

- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid

- Chemical Services. (n.d.). Retrieved from a generic chemical services company website.

-

SigutLabs. (2021, October 18). FTE/FFS. Retrieved from [Link]

-

Atlanchim Pharma. (n.d.). Custom synthesis : fee for service. Retrieved from [Link]

- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). Molecules, 28(18), 6528.

-

ChiroBlock GmbH. (n.d.). Costs for Custom Synthesis & Contract Models. Retrieved from [Link]

- Synthesis of pyrazole derivatives. (n.d.). ResearchGate.

- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025, March 4). RSC Advances, 15, 12345-12367.

-

ChiroBlock GmbH. (n.d.). What is Custom Synthesis? What is a CRO and what's a FTE contract?. Retrieved from [Link]

-

SigutLabs. (n.d.). Contract research. Retrieved from [Link]

- METHOD FOR THE PREPARATION OF 1H-PIRAZOLO[3,4-d]pyrimidine DERIVATIVES. (n.d.). Google Patents.

-

NEDP. (n.d.). CRO Chemistry. Retrieved from [Link]

- Process for the preparation of 1-[(3r)-3-[4-amino-3-(4-phenoxyphenvl)-1h- pvrazolo[3,4-d]pyriniidin-1-y1]-1-piperidinvl]-2-propen-1-one and its polymorphs thereof. (n.d.). Google Patents.

- Drug Discovery CROs. (n.d.).

- PESTICIDAL PYRAZOLE AND TRIAZOLE DERIVATIVES. (2024, September 11). European Patent Office.

- N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2025, April 15). Molecules, 30(8), 1234.

- production method for pyrazole-4-carboxamide derivative. (2020, June 11). Justia Patents.

- Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). SciSpace. Retrieved from a research article on pyrazole-based inhibitors.

- Synthesis of 3-phenyl-1H-pyrazole derivatives. (n.d.). Atlantis Press.

- 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (2022, April 26). Molecules, 27(9), 2825.

- Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester. (n.d.). Google Patents.

- Synthesis, Characterization and Evaluation of Some Pyranopyrazole Derivatives as Multifunction Additives for Medium Lubricating Oils. (2025, May 28). Iraqi Journal of Science, 66(5), 123-135.

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. What is Custom Synthesis? What is a CRO and what's a FTE contract? Chiroblock GmbH [chiroblock.com]

- 3. mdpi.com [mdpi.com]

- 4. Chemical Services [huawe.com]

- 5. FTE/FFS - SigutLabs [sigutlabs.com]

- 6. Costs for Custom Synthesis & Contract Models - ChiroBlock ★★★★★ Chiroblock GmbH [chiroblock.com]

- 7. atlanchimpharma.com [atlanchimpharma.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Nucleophilic Aromatic Substitution (SNAr) Protocols Involving 3-Chloro-1-methyl-1H-pyrazol-4-amine

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction & Mechanistic Rationale

In the development of advanced kinase inhibitors—such as those targeting Leucine-Rich Repeat Kinase 2 (LRRK2) for Parkinson's disease—3-chloro-1-methyl-1H-pyrazol-4-amine (CAS: 150187-11-4)[1] has emerged as a critical building block[2]. However, its unique electronic properties present specific challenges in cross-coupling and nucleophilic aromatic substitution (SNAr) reactions.

When designing an SNAr protocol involving this molecule, it is crucial to establish its role in the reaction paradigm. Novice chemists often attempt to perform SNAr on the pyrazole ring to displace the 3-chloro group. This is electronically forbidden under standard conditions. The pyrazole core is a π-excessive heterocycle, and the 4-amino group strongly donates electron density via resonance, raising the energy of the ring's Lowest Unoccupied Molecular Orbital (LUMO). Consequently, the 3-chloro position is highly deactivated toward nucleophilic attack. Displacing this chloride requires transition-metal catalysis (e.g., Buchwald-Hartwig cross-coupling)[3].

Conversely, in SNAr reactions, 3-chloro-1-methyl-1H-pyrazol-4-amine functions exclusively as the nucleophile . However, the adjacent 3-chloro group exerts a strong inductive electron-withdrawing effect (-I effect), which attenuates the nucleophilicity of the 4-amino nitrogen compared to its non-chlorinated analog. To achieve successful C–N bond formation via SNAr, the electrophile must be heavily activated, typically through acid catalysis[4].

Reactivity profile of 3-chloro-1-methyl-1H-pyrazol-4-amine in cross-coupling and SNAr.

Experimental Strategy: Acid-Catalyzed SNAr

Because the 4-amino group is a weak nucleophile, standard base-promoted SNAr conditions (e.g., DIPEA in DMF) often result in poor yields or complete recovery of starting materials.

To overcome this activation barrier, acid-catalyzed SNAr is the preferred methodology[4]. By utilizing a strong anhydrous acid (such as 4 M HCl in 1,4-dioxane) in a protic solvent (isopropanol), the basic nitrogen of the electrophile (e.g., a 2-chloropyrimidine derivative) becomes protonated. This protonation drastically lowers the LUMO of the electrophile, increasing its susceptibility to attack by the weakly nucleophilic pyrazol-4-amine. The protic solvent further stabilizes the charged transition state, while elevated temperatures (130 °C) provide the necessary kinetic energy.

Reaction Optimization Data

The following table summarizes the causal relationship between reaction conditions and typical yields when utilizing 3-chloro-1-methyl-1H-pyrazol-4-amine as a nucleophile against heteroaryl chlorides.

| Reaction Type | Electrophile | Catalyst / Promoter | Solvent & Temp | Typical Yield | Mechanistic Causality |

| Acid-Catalyzed SNAr | 2-Chloro-pyrrolo[2,3-d]pyrimidine | 4 M HCl in Dioxane | iPrOH, 130 °C | 30–45% | Acid protonates the electrophile, lowering its LUMO to enable attack by the deactivated amine[4]. |

| Base-Promoted SNAr | 2-Chloro-pyrrolo[2,3-d]pyrimidine | DIPEA or K₂CO₃ | DMF, 100 °C | < 10% | The amine's nucleophilicity is too heavily attenuated by the adjacent 3-chloro group to attack an unactivated ring. |

| Buchwald-Hartwig | Aryl / Heteroaryl Chlorides | PdCl₂(dppf) / X-Phos | Dioxane/H₂O, 100 °C | 60–85% | Pd-catalysis bypasses the need for nucleophilic attack, inserting directly into the C-Cl bond[3]. |

Detailed Protocol: Synthesis of Heteroaryl-Aminopyrazoles via SNAr

This self-validating protocol is adapted from the synthesis of LRRK2 inhibitors, specifically the substitution of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine derivatives[4].

Materials Required

-

Nucleophile: 3-Chloro-1-methyl-1H-pyrazol-4-amine (1.2 equivalents)

-

Electrophile: 2-Chloro-heteroaryl derivative (e.g., Intermediate 78) (1.0 equivalent)

-

Catalyst: 4 M HCl in 1,4-dioxane (0.5 to 1.0 equivalents)

-

Solvent: Isopropanol (iPrOH) (Anhydrous)

-

Equipment: Heavy-walled sealed pressure tube or microwave reactor.

Step-by-Step Methodology

-

Reagent Preparation: To a dried, heavy-walled pressure tube equipped with a magnetic stir bar, add the 2-chloro-heteroaryl electrophile (1.0 eq) and 3-chloro-1-methyl-1H-pyrazol-4-amine (1.2 eq).

-

Solvent & Catalyst Addition: Suspend the reactants in anhydrous isopropanol (typically 0.1 M to 0.2 M concentration). Dropwise, add 4 M HCl in 1,4-dioxane (0.5 eq). Note: The addition of acid will likely cause the suspension to dissolve or change color as the electrophile is protonated.

-

Thermal SNAr: Seal the pressure tube securely. Transfer the vessel to a pre-heated oil bath set to 130 °C. Stir vigorously for 2 to 3 hours. Alternatively, this step can be performed in a microwave synthesizer at 130 °C for 1 to 2 hours to ensure even heating profiles[4].

-

Reaction Monitoring: Cool the vessel to room temperature. Sample the reaction mixture and quench with a drop of saturated aqueous NaHCO₃ before spotting on TLC or injecting into LC-MS. The target mass should reflect the displacement of the chloride ion.

-

Workup & Purification:

-

Concentrate the reaction mixture under reduced pressure to remove isopropanol and dioxane.

-

Partition the crude residue between ethyl acetate (EtOAc) and saturated aqueous NaHCO₃ to neutralize the hydrochloride salts.

-

Extract the aqueous layer twice with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify via flash column chromatography (typically using a gradient of Dichloromethane/Methanol or Hexanes/EtOAc) to isolate the pure coupled product.

-

Step-by-step workflow for acid-catalyzed SNAr using 3-chloro-1-methyl-1H-pyrazol-4-amine.

Troubleshooting & Quality Control

-

Low Conversion: If starting materials remain unreacted, the electrophile may not be sufficiently basic to be protonated by HCl. In such cases, transitioning from SNAr to a Buchwald-Hartwig cross-coupling (using PdCl₂(dppf) and X-Phos) is the most scientifically rigorous fallback[3].

-

Degradation: 3-chloro-1-methyl-1H-pyrazol-4-amine is sensitive to prolonged exposure to extreme heat in the presence of strong acids. Do not exceed 140 °C, as the pyrazole ring may undergo undesired ring-opening or decomposition.

-

Validation: Always verify the regiochemistry of the substitution using 2D NMR (HMBC/HSQC) or X-ray crystallography, as demonstrated in the structural validation of LRRK2 inhibitors binding to CHK1 surrogates[2].

References

-

Williamson, D. S., et al. "Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate." Journal of Medicinal Chemistry, ACS Publications (2021). URL:[Link]

- Google Patents. "Compounds (CA2937431A1).

Sources

- 1. CAS 150187-11-4 | 3H30-5-8X | MDL MFCD19214410 | 3-Chloro-1-methyl-1H-pyrazol-4-amine | SynQuest Laboratories [synquestlabs.com]

- 2. Design and Synthesis of Pyrrolo[2,3- d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CA2937431A1 - Compounds - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

Application Notes & Protocols: Buchwald-Hartwig Coupling for Aminopyrazole Synthesis

Introduction: The Strategic Importance of Aminopyrazoles and the Power of the Buchwald-Hartwig Reaction

Aminopyrazoles represent a class of "privileged scaffolds" in medicinal chemistry and drug discovery. Their inherent biological activities and versatile chemical handles make them foundational components in a wide array of therapeutics, including kinase inhibitors and central nervous system (CNS)-penetrant agents.[1] The synthesis of C4-aminated pyrazoles, in particular, has garnered significant attention due to the pronounced bioactivities of this compound class.[1]

The Buchwald-Hartwig amination has emerged as a powerful and indispensable tool for the construction of carbon-nitrogen (C-N) bonds, offering a broad substrate scope and mild reaction conditions compared to traditional methods like nucleophilic aromatic substitution (SNAr) or the Ullmann condensation.[2][3][4] This palladium-catalyzed cross-coupling reaction provides a direct and efficient pathway for the synthesis of aminopyrazoles, a critical transformation for medicinal chemists and process development scientists.[4][5]

These application notes provide a comprehensive guide to the practical application of the Buchwald-Hartwig reaction for the synthesis of aminopyrazoles. We will delve into the mechanistic underpinnings of the reaction, explore the critical parameters for successful coupling, and provide detailed, field-tested protocols.

The Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the catalytic cycle is paramount for rational optimization and troubleshooting of the Buchwald-Hartwig amination. The generally accepted mechanism involves a series of key steps, each influenced by the choice of catalyst, ligand, base, and solvent.

Figure 1: Generalized catalytic cycle for the Buchwald-Hartwig amination.

The catalytic cycle commences with the formation of an active Pd(0) species from a Pd(II) precatalyst.[6] This is followed by the oxidative addition of the halopyrazole to the Pd(0) complex. Subsequent ligand exchange with the amine, deprotonation by the base, and reductive elimination yields the desired aminopyrazole product and regenerates the active Pd(0) catalyst.[6][7]

Key Reaction Parameters and Their Influence on Aminopyrazole Synthesis

The success of a Buchwald-Hartwig coupling is highly dependent on the judicious selection of several key parameters. For the synthesis of aminopyrazoles, the following considerations are of paramount importance:

Palladium Precatalyst and Ligand Selection

The combination of the palladium source and the ancillary ligand is the heart of the catalytic system. Modern, well-defined precatalysts are often preferred over traditional sources like Pd(OAc)2 as they generate the active Pd(0) catalyst more reliably.[8]

-

For C4-Amination of Pyrazoles: Studies have shown that Pd(dba)2 in combination with sterically demanding, electron-rich phosphine ligands such as tBuDavePhos is effective for the coupling of aryl- and alkylamines that lack a β-hydrogen with 4-bromo-1-tritylpyrazole.[1][9]

-

For N-Arylation of Pyrazoles: The use of tBuBrettPhos as a ligand has proven successful for the palladium-catalyzed coupling of aryl triflates with pyrazole derivatives, affording N-arylpyrazoles in high yields.[10][11]

The development of N-heterocyclic carbene (NHC) ligands has also significantly advanced the scope and efficiency of the Buchwald-Hartwig amination.[2][12][13]

The Role of the Base

The base plays a crucial role in the deprotonation of the amine, facilitating its coordination to the palladium center.[8]

-

Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LHMDS) are commonly employed.[8]

-

For substrates with base-sensitive functional groups, weaker inorganic bases like cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) may be necessary, often requiring higher reaction temperatures.[8]

Solvent Choice

The choice of solvent is critical for ensuring the solubility of all reaction components and for maintaining an appropriate reaction temperature.

-

Aprotic, non-polar solvents such as toluene, xylene, and dioxane are frequently used.[6][8]

-

It is imperative to use anhydrous and degassed solvents to prevent catalyst deactivation and competing side reactions.[8]

Nature of the Halopyrazole and Amine Coupling Partners

The reactivity of the coupling partners significantly influences the reaction conditions.

-

Halogen Reactivity: The general order of reactivity for aryl halides is I > Br > Cl. Aryl chlorides are often more challenging substrates and may require more specialized and bulky, electron-rich ligands.[8] For the C4-amination of 1-tritylpyrazoles, 4-bromo-1-tritylpyrazole was found to be more effective than the corresponding iodo or chloro derivatives.[1][9]

-

Amine Structure: Primary and secondary alkyl- and arylamines are common nucleophiles. Notably, for the Pd(dba)2/tBuDavePhos catalyzed C4-amination of 4-bromo-1-tritylpyrazole, primary amines bearing a β-hydrogen atom resulted in low yields, likely due to competing β-hydride elimination.[1] In such cases, a copper-catalyzed approach may be more suitable.[1][9]

Experimental Protocols

The following protocols provide a general framework for the Buchwald-Hartwig synthesis of aminopyrazoles. Optimization of these conditions for specific substrates is highly recommended.

Protocol 1: General Procedure for the C4-Amination of a 4-Halopyrazole

This protocol is adapted from the C4-alkoxycarbonylamination of 4-halo-1H-1-tritylpyrazoles.

Materials:

-

4-Bromo-1-tritylpyrazole (1.0 equiv)

-

Amine (1.2 equiv)

-

Pd(dba)2 (0.05 equiv)

-

tBuDavePhos (0.10 equiv)

-

Sodium tert-butoxide (2.0 equiv)

-

Anhydrous, degassed toluene (0.1 M concentration with respect to the halopyrazole)

-

Oven-dried reaction vessel with a magnetic stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To the oven-dried reaction vessel under an inert atmosphere, add 4-bromo-1-tritylpyrazole, Pd(dba)2, tBuDavePhos, and sodium tert-butoxide.

-

Evacuate and backfill the vessel with the inert gas three times.

-

Add the anhydrous, degassed toluene via syringe, followed by the amine.

-

Seal the reaction vessel and place it in a preheated oil bath at 100 °C.

-

Stir the reaction mixture for 12-24 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for the N-Arylation of a Pyrazole

This protocol is based on the palladium-catalyzed coupling of aryl triflates with pyrazole derivatives.[10][11]

Materials:

-

Aryl triflate (1.0 equiv)

-

Pyrazole (1.2 equiv)

-

Pd(OAc)2 (0.02 equiv)

-

tBuBrettPhos (0.04 equiv)

-

Potassium carbonate (2.0 equiv)

-

Anhydrous, degassed 1,4-dioxane (0.2 M concentration with respect to the aryl triflate)

-

Oven-dried reaction vessel with a magnetic stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To the oven-dried reaction vessel under an inert atmosphere, add the aryl triflate, pyrazole, Pd(OAc)2, tBuBrettPhos, and potassium carbonate.

-

Evacuate and backfill the vessel with the inert gas three times.

-

Add the anhydrous, degassed 1,4-dioxane via syringe.

-

Seal the reaction vessel and place it in a preheated oil bath at 110 °C.

-

Stir the reaction mixture for 16-24 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Filter the reaction mixture through a pad of celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Troubleshooting and Optimization

| Problem | Potential Cause | Suggested Solution |

| Low or no conversion | Inactive catalyst | Use a reliable precatalyst. Consider a pre-activation step by stirring the catalyst, ligand, and base together before adding the substrates.[8] |

| Inappropriate ligand choice | Screen a panel of ligands. For primary amines, BrettPhos is a good starting point, while RuPhos is often effective for secondary amines.[8] | |

| Incorrect base | For base-sensitive substrates, consider weaker bases like Cs2CO3 or K3PO4, potentially at higher temperatures.[8] | |

| Poor substrate reactivity | For less reactive aryl chlorides, use bulky, electron-rich phosphine ligands. If possible, switch to the corresponding aryl bromide or iodide.[8] | |

| Side product formation (e.g., hydrodehalogenation) | Catalyst deactivation or competing reaction pathways | Optimize catalyst loading and reaction temperature. Ensure strictly anhydrous and anaerobic conditions. |

| Low yield with primary amines bearing β-hydrogens | β-hydride elimination | Consider a copper-catalyzed coupling method.[1][9] |

Workflow for Aminopyrazole Synthesis via Buchwald-Hartwig Coupling

Figure 2: A typical experimental workflow for aminopyrazole synthesis.

Conclusion

The Buchwald-Hartwig amination is a robust and versatile method for the synthesis of aminopyrazoles. A careful consideration of the interplay between the palladium precatalyst, ligand, base, solvent, and the nature of the coupling partners is essential for achieving high yields and purity. The protocols and guidelines presented herein provide a solid foundation for researchers, scientists, and drug development professionals to successfully implement this powerful transformation in their synthetic endeavors.

References

-

Usami, Y., Tatsui, Y., Yoneyama, H., & Harusawa, S. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4634. [Link]

-

Bera, S. S., Utecht-Jarzyńska, G., Yang, S., Nolan, S. P., & Szostak, M. (2025). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [Link]

-

Bera, S. S., Utecht-Jarzyńska, G., Yang, S., Nolan, S. P., & Szostak, M. (2025). Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. Chemical Reviews. [Link]

-

Usami, Y., Tatsui, Y., Yoneyama, H., & Harusawa, S. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4634. [Link]

-

Onodera, S., Kochi, T., & Kakiuchi, F. (2019). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. The Journal of Organic Chemistry, 84(10), 6508–6515. [Link]

-

Bera, S. S., Utecht-Jarzyńska, G., Yang, S., Nolan, S. P., & Szostak, M. (2025). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [Link]

-

Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. (2026). ResearchGate. [Link]

-

Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. [Link]

-

Onodera, S., Kochi, T., & Kakiuchi, F. (2019). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. ResearchGate. [Link]

-

Usami, Y., Tatsui, Y., Yoneyama, H., & Harusawa, S. (2020). C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed. [Link]

-

Li, X. (n.d.). The Asymmetric Buchwald–Hartwig Amination Reaction. [Link]

-

Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. [Link]

-

Fors, B. P., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 856–859. [Link]

-

Buchwald–Hartwig amination. (n.d.). In Wikipedia. [Link]

-

Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). [Link]

-

Surry, D. S., & Buchwald, S. L. (2011). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein Journal of Organic Chemistry, 7, 59–74. [Link]

-

Sharma, S., & Kumar, D. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. BMC Chemistry, 12(1), 16. [Link]

-

Wolfe, J. P., & Rossi, M. A. (2005). Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides. Advanced Synthesis & Catalysis, 347(11-13), 1614–1620. [Link]

-

Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. (2020). Biomedical Journal of Scientific & Technical Research. [Link]

Sources

- 1. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

Microwave-assisted synthesis of 1-methyl-3-phenoxypyrazol-4-amine derivatives

Application Note: Microwave-Assisted Synthesis of 1-Methyl-3-phenoxypyrazol-4-amine Derivatives

Abstract

This application note details a high-efficiency, microwave-assisted protocol for the synthesis of 1-methyl-3-phenoxypyrazol-4-amine derivatives, a privileged scaffold in kinase inhibitor discovery (e.g., BTK, EGFR inhibitors). Traditional thermal synthesis of this core often suffers from long reaction times (>12 hours) and poor regioselectivity. This guide presents an optimized two-step workflow: (1) Rapid nucleophilic aromatic substitution (SNAr) of 3-chloro-1-methyl-4-nitropyrazole with phenols, followed by (2) chemoselective microwave-assisted reduction of the nitro group. The protocol reduces total synthesis time from days to under 1 hour, improving yields by 20-30% compared to conventional heating.

Introduction & Strategic Analysis

The 3-phenoxypyrazole-4-amine motif is a bioisostere of the 3-aminopyrazole core found in numerous FDA-approved drugs. The introduction of the phenoxy group at the C3 position modulates lipophilicity and provides a vector for exploring the hydrophobic pockets of protein targets.

Why Microwave Irradiation?

-

Dielectric Heating: Polar solvents (DMF, DMSO) and the ionic transition states of SNAr reactions couple efficiently with microwave energy, allowing rapid superheating beyond the solvent's boiling point.

-

Overcoming Activation Energy: The C3 position of the pyrazole ring is inherently less electrophilic than the C5 position. Microwave irradiation provides the necessary thermal energy to overcome the activation barrier for nucleophilic attack at C3 without requiring harsh, degradation-prone conditions.

Retrosynthetic Logic & Workflow

The synthesis is designed around a "Displace-then-Reduce" strategy. We avoid the direct synthesis of the amine to prevent oxidation of the aniline functionality during the coupling step.

Pathway:

-

Precursor: 3-chloro-1-methyl-4-nitropyrazole (Commercially available or synthesized via nitration of 3-chloro-1-methylpyrazole).

-

Step 1 (Coupling): SNAr displacement of chloride by a phenol derivative.

-

Step 2 (Reduction): Conversion of the nitro group to the primary amine.

Figure 1: Optimized two-step microwave synthesis workflow.

Experimental Protocol

Step 1: Microwave-Assisted SNAr Coupling

Reaction: 3-chloro-1-methyl-4-nitropyrazole + Ar-OH → 1-methyl-4-nitro-3-(aryloxy)-1H-pyrazole

Materials:

-

3-chloro-1-methyl-4-nitropyrazole (1.0 equiv)

-

Substituted Phenol (1.1 equiv)[1]

-

Potassium Carbonate (K₂CO₃) (2.0 equiv) - Milled to fine powder

-

Solvent: DMF (Anhydrous)

-

Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Biotage Initiator)

Procedure:

-

Setup: In a 10 mL microwave vial equipped with a magnetic stir bar, combine the chloropyrazole (1.0 mmol, 161 mg), phenol (1.1 mmol), and K₂CO₃ (2.0 mmol, 276 mg).

-

Solvation: Add DMF (3.0 mL). Cap the vial and vortex for 30 seconds to ensure homogeneity.

-

Irradiation: Program the microwave reactor:

-

Temperature: 150 °C

-

Hold Time: 15 minutes

-

Pressure Limit: 250 psi

-

Power: Dynamic (Max 200 W)

-

Note: Use "High Absorption" level if available due to polar solvent.

-

-

Workup: Cool to RT. Pour the mixture into ice-water (30 mL). The product typically precipitates.

-

Isolation: Filter the solid, wash with water (3 x 10 mL) and cold hexanes. Dry under vacuum.

-

QC Check:1H NMR should show loss of phenol OH and retention of pyrazole methyl (approx. 3.8 ppm).

-

Expert Insight: If the phenol is electron-deficient (e.g., 4-cyanophenol), increase temperature to 170 °C and time to 25 minutes. Electron-rich phenols react faster.

Step 2: Microwave-Assisted Nitro Reduction

Reaction: 1-methyl-4-nitro-3-(aryloxy)-1H-pyrazole → 1-methyl-3-(aryloxy)-1H-pyrazol-4-amine

Materials:

-

Nitro intermediate (from Step 1)

-

Iron powder (Fe) (5.0 equiv) - Must be fine dust, <10 micron

-

Ammonium Chloride (NH₄Cl) (5.0 equiv)

-

Solvent: Ethanol/Water (3:1 v/v)

Procedure:

-

Setup: In a 10 mL microwave vial, suspend the nitro intermediate (0.5 mmol), Fe powder (2.5 mmol, 140 mg), and NH₄Cl (2.5 mmol, 134 mg).

-

Solvation: Add EtOH/H₂O mixture (4 mL).

-

Irradiation:

-

Temperature: 100 °C

-

Hold Time: 10 minutes

-

Stirring: High (critical for heterogeneous Fe reactions)

-

-

Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

-

Purification: Concentrate the filtrate. Dissolve residue in EtOAc, wash with saturated NaHCO₃. Dry over Na₂SO₄ and concentrate.

-

Purification: If necessary, use flash chromatography (DCM:MeOH 95:5).

-

Mechanistic Pathway & Rationale

The success of this protocol relies on the specific activation provided by the nitro group.

Figure 2: Mechanistic pathway highlighting the critical role of the nitro group in stabilizing the transition state for nucleophilic attack.

Optimization & Troubleshooting Guide

| Parameter | Observation | Corrective Action |

| Low Yield (Step 1) | Starting material remains. | Increase Temp to 180°C. Switch solvent to NMP (higher boiling point stability). |

| Byproduct Formation | Hydrolysis of Cl to OH (Pyrazolone). | Ensure reagents are anhydrous. Dry DMF over molecular sieves. |

| Incomplete Reduction | Hydroxylamine intermediate observed. | Increase Fe equivalents to 8.0 or extend time to 20 min. |

| Iron Residue | Product is colored (red/brown). | Pass through a short silica plug or wash with EDTA solution. |

Scope & Limitations:

-

Steric Hindrance: Ortho-substituted phenols (e.g., 2,6-dimethylphenol) may require prolonged reaction times (30-45 min).

-

Acid Sensitivity: Acid-labile protecting groups (e.g., Boc) on the phenol may deprotect during the Fe/NH₄Cl reduction. In such cases, use catalytic hydrogenation (Pd/C, H₂, balloon) or SnCl₂ reduction.

References

-

Microwave-Assisted Nucleophilic Aromatic Substitution

-

Title: Microwave Assisted Aromatic Nucleophilic Substitution Reaction Under Solventless Condition.[2]

- Source: Rebeiro, G. L., et al. Journal of Chemical Research, 2003.

- URL

-

-

Microwave-Assisted Nitro Reduction

-

Title: Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives.[3]

- Source: MDPI, Molecules, 2024.

- URL

-

-

General Pyrazole Synthesis & Biological Relevance

-

SNAr Methodology on Heterocycles

Sources

- 1. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives | MDPI [mdpi.com]

- 4. Synthesis and biological evaluation of novel 7-substituted 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amines as potent Bruton's tyrosine kinase (BTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemicaljournals.com [chemicaljournals.com]

- 10. mdpi.com [mdpi.com]

- 11. (PDF) Synthesis of new pyrazole -3-one derivatives containing azo group [academia.edu]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Nucleophilic aromatic substitution: Using microwave chemistry [morressier.com]

- 15. jchr.org [jchr.org]

- 16. Nucleophilic additions and substitutions [cem.com]

Application Note: Solvent Selection and Dissolution Protocols for 3-(4-isopropylphenoxy)-1-methyl-1H-pyrazol-4-amine

[label="Non-polar Solvation", fillcolor="#F1F3

Chemical Profiling & Solvation Thermodynamics

The successful integration of a small molecule into biological screening pipelines depends entirely on its solvation thermodynamics. Aqueous solubility is a governing principle for how small molecules interact with biomolecules, and historically, dimethyl sulfoxide (DMSO) was widely adopted as the universal carrier solvent for the storage and dispensing of compound libraries [3.10].

To determine the optimal solvent strategy for 3-(4-isopropylphenoxy)-1-methyl-1H-pyrazol-4-amine , we must deconstruct its structural moieties:

-

The 4-Isopropylphenoxy Group: This ether-linked aromatic ring with an isopropyl substitution is highly lipophilic. It drives hydrophobic collapse in purely aqueous environments, necessitating non-polar or amphiphilic solvation dynamics.

-

The 1-methyl-1H-pyrazol-4-amine Core: This heterocyclic primary amine acts as both a hydrogen-bond donor (via the

group) and a hydrogen-bond acceptor (via the pyrazole nitrogens). The solubility profile of amino-substituted pyrazole derivatives demonstrates significant variability dependent on solvent polarity, exhibiting excellent solubility in highly polar aprotic solvents.

Causality in Solvent Selection: A solvent must overcome the crystal lattice energy of the solid powder while simultaneously stabilizing both the hydrophobic tail and the polar headgroup. Polar aprotic solvents like DMSO and N,N-dimethylformamide (DMF) possess high dielectric constants and strong dipole moments, allowing them to disrupt intermolecular hydrogen bonding at the pyrazole core while their methyl groups interact favorably with the isopropylphenoxy moiety.

Figure 1: Thermodynamic solvation mapping based on molecular structural moieties.

Solvent Selection Matrix

Technical Support Center: Solubility Management for 3-(4-isopropylphenoxy)-1-methyl-1H-pyrazol-4-amine

Welcome to the Application Scientist Support Center. This guide is specifically engineered for researchers and drug development professionals handling 3-(4-isopropylphenoxy)-1-methyl-1H-pyrazol-4-amine .

Due to its unique structural topology—a polar, hydrogen-bonding pyrazole-amine core juxtaposed with a highly lipophilic 4-isopropylphenoxy tail—this compound exhibits complex solvation dynamics. Understanding the causality behind its behavior in Dimethyl Sulfoxide (DMSO) and aqueous media is critical to preventing assay artifacts, inaccurate dosing, and false-negative screening results.

Diagnostic Troubleshooting Workflow

Before altering your experimental parameters, use the following logic matrix to identify the root cause of your solubility failure.

Diagnostic workflow for resolving DMSO and aqueous precipitation issues.

Core Troubleshooting & Causality (FAQs)

Q1: My compound precipitated in the primary 100% DMSO stock solution after a few weeks. Why did this happen, and how do I fix it? A1: This is typically caused by two interconnected factors: moisture ingress and polymorphic shifting. DMSO is highly hygroscopic. If the stock absorbs atmospheric water, the solvent's dielectric constant increases, preferentially hydrating the DMSO molecules and forcing the lipophilic isopropylphenoxy tails to aggregate[1]. Furthermore, repeated freeze-thaw cycles provide the activation energy necessary for the initially dissolved amorphous compound to nucleate into a lower-energy, higher-melting-point crystalline polymorph, which is thermodynamically less soluble in DMSO[1]. Resolution: Gently warm the solution to 37°C and sonicate to disrupt the crystal lattice[2]. If it redissolves, immediately aliquot into single-use vials. If turbidity remains, discard the stock, as the concentration is no longer accurate.

Q2: Does the salt form (e.g., HCl salt) of this pyrazole amine behave differently in DMSO compared to the free base? A2: Yes, drastically. While protonating the primary amine to form an ammonium salt significantly increases aqueous solubility[3], it can paradoxically decrease solubility in pure, anhydrous DMSO. The high crystal lattice energy of a salt requires a solvent with strong hydrogen-bond donating capacity to separate the ions. DMSO is an excellent hydrogen-bond acceptor but a poor donor, making it inefficient at solvating anions like chloride. If you are working with the salt form, you may need to utilize the free base for 100% DMSO stocks or introduce a highly polar protic cosolvent.

Q3: The compound is fully dissolved in DMSO, but crashes out immediately when added to my aqueous assay buffer. How do I prevent this? A3: This phenomenon is known as a "solvent crash." When a high-concentration DMSO stock is pipetted directly into an aqueous buffer, the rapid diffusion of DMSO into the bulk water strips the solvation shell away from the compound. The highly hydrophobic 4-isopropylphenoxy group is left locally supersaturated, causing instantaneous hydrophobic aggregation. Resolution: Never perform serial dilutions directly in the aqueous buffer. Perform all step-down dilutions in 100% DMSO first[4]. Transfer only the final working concentration to the assay buffer. If precipitation persists, incorporate a cosolvent (e.g., Tween 80, PEG400, or glycerol) into the aqueous buffer prior to compound addition[5].

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must include a validation checkpoint to confirm the success of the physical state transition before proceeding to biological assays.

Protocol A: Preparation of a Stable 10 mM DMSO Stock Solution

Objective: Achieve complete solvation while preventing moisture-induced degradation.

-

Equilibration: Allow a sealed bottle of high-purity, anhydrous DMSO to equilibrate to room temperature in a desiccator. Opening cold DMSO immediately introduces condensation.

-

Weighing & Addition: Weigh the required mass of the free-base compound to achieve a 10 mM concentration[6]. Add the anhydrous DMSO.

-

Solubilization: Do not vortex vigorously, as this introduces microscopic air bubbles that mimic precipitation. Instead, use gentle orbital shaking (2000 rpm) or sonicate in a water bath for 5–10 minutes[4],[7].

-

Validation Checkpoint (Optical Clarity): Hold the vial directly in front of a strong light source and perform several bottom-up visual inspections. If any turbidity, particulate matter, or microscopic Schlieren lines (refractive index gradients) are visible, the compound is not fully dissolved[7]. Do not proceed until optically clear.

-

Storage: Immediately aliquot the validated stock into single-use sterile microcentrifuge tubes and store at -80°C to arrest molecular mobility and prevent crystallization[2],[5].

Protocol B: Step-Down Aqueous Dilution for Cell Assays

Objective: Transition the compound into aqueous media without inducing a hydrophobic crash.

-

DMSO Serial Dilution: Starting with the validated 10 mM master stock, perform all required serial dilutions (e.g., 1:3 or 1:10) in 100% DMSO using sterile tubes[4].

-

Buffer Preparation: Prepare the target aqueous assay medium. If previous solvent crashes have been observed, supplement the medium with 0.1% Tween 80 or sodium carboxymethylcellulose (CMC-Na) to act as a hydrotropy agent[5],[8].

-

Aqueous Transfer: Transfer the DMSO dilutions into the aqueous medium at a ratio no greater than 1:200 (yielding a final DMSO concentration of ≤0.5%)[2],[4]. Mix rapidly by repeated pipetting to disperse the solvent interface.

-

Validation Checkpoint (Microscopic Verification): After 10 minutes of incubation at room temperature, place a drop of the final working solution on a glass slide. Observe under a microscope (10x to 40x objective). The absence of micro-crystals or phase-separated oil droplets validates successful aqueous solvation[8].

Quantitative Data & Parameters

Adhering to established physicochemical limits is vital for maintaining compound integrity.

| Parameter | Recommended Limit | Scientific Rationale |

| Max Stock Concentration | 10 mM | Balances sufficient assay dosing with the solubility limits of the lipophilic isopropylphenoxy moiety[6]. |

| Assay DMSO Tolerance | ≤ 0.5% v/v | Prevents solvent-induced cytotoxicity and unintended interference with biological assay components[4]. |

| Storage Temperature | -80°C | Arrests molecular mobility, preventing nucleation and polymorphic shifts during long-term storage (stable up to 6 months)[2],[5]. |

| Freeze-Thaw Cycles | 1 Cycle (Max) | Repeated thermal cycling provides activation energy for amorphous-to-crystalline transitions, permanently reducing solubility[1]. |

References

- BenchChem Technical Support Team.

- Smolecule. "Optimizing DMSO Concentration for Compound Solubility in Drug Discovery." Smolecule.

- BenchChem Technical Support Team. "Protocol for Dissolving Compounds in DMSO for Biological Assays." BenchChem.

- MedChemExpress. "Compound Handling Instructions." MedChemExpress.

- Sigma-Aldrich.

- Selleck Chemicals. "Inhibitor Handling Instructions." Selleck Chemicals.

- Ziath. "Samples in DMSO: What an end user needs to know.

- Chemistry LibreTexts. "20.

- Tetko, I. V. et al. "Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules." PMC/NIH.

- ScienceMadness. "Solubility of organic amine salts." ScienceMadness.

Sources

- 1. ziath.com [ziath.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. medchemexpress.cn [medchemexpress.cn]

- 6. pdf.smolecule.com [pdf.smolecule.com]

- 7. Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. file.selleckchem.com [file.selleckchem.com]

Technical Support Center: Regiocontrol in 1-Methyl-1H-Pyrazole Synthesis

Status: Operational Operator: Senior Application Scientist Ticket ID: PYR-REGIO-001 Subject: Resolving Regioisomer Formation (1,3- vs. 1,5-isomers)

Introduction: The "Tautomer Trap"

Welcome to the technical support center. If you are here, you are likely staring at an NMR spectrum showing a frustrating mixture of two products. You attempted to synthesize a 1-methyl-substituted pyrazole, but instead of a single pure compound, you have a ratio of 1,3-disubstituted and 1,5-disubstituted isomers.

This is not a failure of your technique; it is a fundamental property of the pyrazole ring. Unsubstituted pyrazoles exist in a tautomeric equilibrium (

This guide is structured to help you troubleshoot your current mixture and redesign your synthesis to avoid it in the future.

Module 1: Troubleshooting Direct Alkylation

For users modifying an existing pyrazole scaffold.

Q: I alkylated a 3-substituted pyrazole with MeI/NaH and got a 50:50 mixture. Why?

A: You are battling the "Lone Pair Paradox." In a 3-substituted pyrazole (e.g., 3-phenylpyrazole), the tautomer equilibrium usually favors the 3-substituted-1H-tautomer (where the hydrogen is on the nitrogen adjacent to the substituent) due to hydrogen bonding or electronic stabilization.

However, the alkylation reaction is nucleophilic. The deprotonated pyrazolate anion has two nucleophilic nitrogen sites.

-

Site A (N1): Adjacent to the substituent (Sterically hindered).

-

Site B (N2): Distal to the substituent (Sterically accessible).

Even if the 3-substituted tautomer is more stable, the N2 site is often kinetically favored due to lower steric hindrance, leading to the 1,3-isomer . If your substituent is small (like a methyl or ethyl group), the steric difference is negligible, leading to the dreaded 1:1 mixture.

Q: Can I force the reaction to produce the 1,3-isomer exclusively?

A: Yes, by exploiting steric shielding and metal coordination . If you require the 1,3-isomer (where the methyl group is away from your substituent), you must maximize the steric penalty at N1.

Protocol: The Magnesium Chelation Method Recent applications suggest using magnesium salts to coordinate the pyrazolate.

-

Solvent: Switch to THF or Dioxane (non-polar aprotic favors tight ion pairs).

-

Base: Use MeMgBr or add Mg(OtBu)2 as a catalyst.

-

Mechanism: The Mg cation coordinates between the pyrazole nitrogens. If your substituent has a lone pair (like a carbonyl or pyridine), it may chelate the Mg, blocking the N1 site and forcing methylation at N2.

Q: What if I need the 1,5-isomer (Methyl next to substituent)?

A: This is the "uphill" battle. Direct alkylation rarely favors the 1,5-isomer unless the substituent at C3 is extremely electron-withdrawing (making N1 more nucleophilic electronically) or if you use a blocking strategy .

-

Protection Strategy: Tritylate (Trt) the pyrazole first. Trityl is massive and will exclusively go to the less hindered N2 (forming the 1-trityl-3-substituted isomer). Quaternize N1 with Methyl Iodide, then deprotect the Trityl. This is a multi-step workaround but highly effective.

Module 2: De Novo Synthesis (Cyclization)

For users building the ring from scratch to ensure purity.

Q: I reacted methylhydrazine with a 1,3-diketone and still got a mixture. Why?

A: 1,3-diketones are "ambidextrous" electrophiles.

Methylhydrazine (

- (Terminal): More nucleophilic (less sterically hindered).

- (Internal): Less nucleophilic.

If your 1,3-diketone is symmetrical, you get one product. If it is unsymmetrical (

Q: How do I lock the regioselectivity during cyclization?

A: Replace the 1,3-diketone with an Enaminone .

Enaminones (

The Enaminone Protocol (High Fidelity for 1,3-Isomers):

-

Reagent: React your ketone with DMF-DMA (N,N-Dimethylformamide dimethyl acetal) to generate the enaminone.

-

Cyclization: Add Methylhydrazine in Ethanol.

-

Outcome: The highly nucleophilic

of the hydrazine attacks the enaminone's-

Standard Result: Under neutral conditions, this typically yields the 1-methyl-3-substituted pyrazole with >90% regioselectivity.

-

Q: I keep hearing about "Fluorinated Solvents." Do they work?

A: Yes, this is a modern "silver bullet" for diketone cyclizations. Using HFIP (Hexafluoroisopropanol) or TFE (Trifluoroethanol) can invert or drastically enhance regioselectivity.

-

Mechanism: These solvents are strong Hydrogen Bond Donors (HBD). They selectively activate the carbonyl with the highest electron density (most basic oxygen), directing the initial attack of the hydrazine.

-

Reference: BenchChem Tech Note 1.1 highlights HFIP increasing regioselectivity ratios from 2:1 to >20:1 in specific cases.

Module 3: Visualizing the Pathways

The following diagram illustrates the decision logic for synthesis and the mechanistic divergence.

Caption: Decision tree for selecting synthetic routes. Direct alkylation generally favors 1,3-isomers due to sterics. Enaminones provide the most reliable route for de novo 1,3-isomer synthesis.

Module 4: Identification & Separation

Q: How do I prove which isomer I have without X-ray?

A: You must use NOE (Nuclear Overhauser Effect) NMR experiments.[1] 1D-NOE or 2D-NOESY is mandatory.

-

The 1,5-Isomer (Crowded): The N-Methyl group is spatially very close to the substituent at C5. You will see a strong NOE cross-peak between the N-Me protons and the protons of the substituent.

-

The 1,3-Isomer (Spaced): The N-Methyl is far from the substituent at C3. You will see NO NOE signal (or a very weak one) between them. You may see an NOE between the N-Me and the proton at C5 (the ring proton).

Data Table: Typical NMR Shifts (

| Feature | 1,3-Dimethylpyrazole (Isomer A) | 1,5-Dimethylpyrazole (Isomer B) |

| N-Me Shift ( | ~3.8 - 3.9 ppm | ~3.7 - 3.8 ppm (Often shielded) |

| C-Me Shift ( | ~2.3 ppm | ~2.3 ppm |

| NOE Signal | N-Me | N-Me |

| C13 NMR (N-Me) | ~38 ppm | ~36 ppm |

Q: They co-elute on TLC. How do I separate them?

A: Separation is difficult due to similar polarities.[2]

-

Flash Chromatography: Use a shallow gradient (e.g., 0-10% MeOH in DCM). The 1,5-isomer is often slightly more polar due to the dipole moment alignment.

-

Salt Formation (The "Crash" Method):

-

Destructive Purification: If you have a mixture and need the 1,3-isomer, treat the mixture with a bulky electrophile (like Trityl chloride) before methylation? No.

-

Correction: If you already have the methylated mixture, you cannot interconvert them. You must separate.

-

Tip: Try AgNO3-impregnated silica if standard silica fails. The slight difference in pi-cloud accessibility can improve resolution.

-

References

-

BenchChem. (2025).[2][3][4] Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. Retrieved from 4

-

UAB Barcelona. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Retrieved from

-

MDPI. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from 5

-

SIELC Technologies. Separation of 1H-Pyrazole, 1-methyl- on Newcrom R1 HPLC column. Retrieved from 6

-

ResearchGate. Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. Retrieved from 7

Sources

Technical Support Guide: Stability of 3-(4-isopropylphenoxy)-1-methyl-1H-pyrazol-4-amine in Acidic Media

Executive Summary

3-(4-isopropylphenoxy)-1-methyl-1H-pyrazol-4-amine exhibits a complex stability profile in acidic environments. While the core pyrazole-ether scaffold is resistant to hydrolytic cleavage under mild acidic conditions, the primary amine at position 4 renders the molecule susceptible to oxidative degradation and salt precipitation , which are often mistaken for hydrolysis.

-

Mild Acid (pH 2–6, Ambient Temp): Stable. The amine protonates (

), increasing solubility and stability against oxidation compared to the free base. -

Strong Acid (pH < 1, Heat > 60°C): Conditionally Unstable. Risk of ether cleavage (acid-catalyzed hydrolysis) increases significantly, particularly with non-oxidizing acids like HBr or HI.

-

Acid + Air/Oxidants: Unstable. The electron-rich aminopyrazole core is prone to rapid oxidation, leading to colored impurities (diazo/quinone-imine species), even in acidic buffers.

Chemical Mechanisms & Stability Logic

To troubleshoot effectively, you must distinguish between protonation (reversible), hydrolysis (irreversible cleavage), and oxidation (irreversible degradation).

Degradation Pathways Diagram

The following diagram outlines the fate of the molecule under different stress conditions.

Caption: Primary stability pathways. Note that salt formation is the dominant reversible pathway, while oxidation and hydrolysis represent irreversible loss.

The "False Degradation" Phenomenon

Users often report "degradation" when they observe precipitation.

-

Mechanism: The hydrochloride salt of this amine may have lower solubility in high-ionic-strength buffers (Common Ion Effect) or specific organic/aqueous mixtures (e.g., MeCN/0.1% TFA) compared to the free base in organic solvents.

-

Diagnosis: If the precipitate redissolves upon adding water or slightly warming, it is the salt, not a degradation product.

Troubleshooting Guide (FAQ Format)

Q1: My solution turned pink/brown after sitting in 0.1% TFA overnight. Is it hydrolyzed?

Likely Cause: Oxidation , not hydrolysis. Explanation: Aminopyrazoles are electron-rich. In the presence of dissolved oxygen and light, trace oxidation occurs, forming highly conjugated, colored species (similar to aniline oxidation). This happens even in acidic media, though slower than in base. Solution:

-

Degas solvents (sparge with Argon/Nitrogen) before dissolving the compound.

-

Store solutions in amber vials .

-

Verification: Check LCMS. Oxidation products often appear as M+14 (carbonyl formation) or dimers (2M-2). Hydrolysis would show a distinct loss of the phenoxy group (mass shift ~134 Da).

Q2: I see a new peak at [M-134] in my LCMS after heating in 1N HCl.

Likely Cause: Ether Hydrolysis .

Explanation: While diaryl ethers are generally stable, the pyrazole ring can activate the ether linkage under forcing conditions (High T, Low pH). The 4-amino group usually protects against this by donating electrons, but if the amine is fully protonated and the temperature is high, the ether bond can cleave.

Reaction:

Q3: The compound precipitated when I acidified my reaction mixture.

Likely Cause: Salt Formation (Solubility Limit). Explanation: You have likely formed the hydrochloride or trifluoroacetate salt, which may be less soluble in the specific solvent matrix than the free base. Test: Take an aliquot of the suspension and dilute 10x with water. If it clears, it is the salt. If it remains cloudy, it may be the hydrolysis product (4-isopropylphenol is water-insoluble).

Stability Data & Storage Protocols

Comparative Stability Table

| Condition | Timeframe | Expected Stability | Major Degradant |

| 0.1% TFA / Water (LCMS) | 24 Hours | Stable (>99%) | None (Trace oxidation if exposed to light) |

| 1N HCl (Ambient) | 48 Hours | Stable (>98%) | None |

| 1N HCl (80°C) | 4 Hours | Degradation (<90%) | 4-isopropylphenol (Hydrolysis) |

| DMSO (Ambient) | 1 Week | Risk | N-oxides or oxidative dimers (if not degassed) |

| Solid State (HCl Salt) | 1 Year | Stable | None (Hygroscopic - keep dry) |

Recommended Storage Protocol

To maximize shelf life, convert the free amine to a salt or store under strict conditions.

-

Form: Store as Hydrochloride (HCl) or Tosylate (TsOH) salt. These are significantly more resistant to oxidation than the free amine.

-

Atmosphere: Flush vials with Argon before sealing.

-

Temperature: -20°C is optimal.

-

Container: Amber glass to prevent photo-oxidation.

Experimental Validation Protocol

Use this protocol to verify the stability of your specific batch.

Objective: Differentiate between solubility issues and chemical degradation.

Reagents:

-

Solvent A: Water + 0.1% Formic Acid[1]

-

Solvent B: Acetonitrile (MeCN)

-

Oxidant Stressor: 3% Hydrogen Peroxide (

)

Workflow:

-

Control: Dissolve 1 mg of compound in 1 mL 50:50 MeCN:Water. Inject LCMS immediately (

). -

Acid Stress: Dissolve 1 mg in 1 mL 1N HCl . Heat to 50°C for 2 hours. Neutralize with NaOH, extract with EtOAc, and inject LCMS.

-

Pass Criteria: Purity > 98% relative to

. -

Fail Indicator: Appearance of peak at MW ~136 (4-isopropylphenol).

-

-

Oxidative Stress: Add 10 µL 3%

to the Control vial. Wait 1 hour.-

Observation: Color change to yellow/brown indicates oxidative instability.

-

References

-

BenchChem. (2025).[1] Stability of Methyl 3-Amino-1H-Pyrazole-4-Carboxylate Under Acidic Conditions: A Technical Guide. Retrieved from

-

National Institutes of Health (NIH). (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC. Retrieved from

-

Beilstein Journal of Organic Chemistry. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Retrieved from

-